A Comprehensive Guide to the Synthesis and Characterization of Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate
A Comprehensive Guide to the Synthesis and Characterization of Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate
Executive Summary
This technical guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of the novel heterocyclic compound, Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate. The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized for a wide spectrum of biological activities, including anticancer, antimicrobial, and antidepressant properties.[1][2][3] This guide is designed for researchers, medicinal chemists, and drug development professionals, offering a logical, step-by-step approach from strategic synthesis planning to rigorous analytical validation. By explaining the causality behind experimental choices and integrating self-validating characterization protocols, this document serves as a practical and authoritative resource for the preparation and confirmation of this and structurally related compounds.
Introduction to the Quinoxaline Scaffold
Nitrogen-containing heterocycles are fundamental building blocks in pharmacology.[1] Among them, the quinoxaline moiety, a fusion of benzene and pyrazine rings, is a privileged scaffold due to its planar structure which facilitates intercalation with DNA and interaction with various enzymatic targets.[1][4] The derivatization of the quinoxaline core allows for the fine-tuning of its steric and electronic properties, making it a versatile template for drug design.[3]
1.1 Target Molecule: Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate
The target molecule is a functionalized 1,2-dihydroquinoxaline. Key structural features include:
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A Dihydroquinoxaline Core: Provides the foundational heterocyclic structure.
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A 5-Methyl Group: Modifies the electronic properties and steric profile of the benzene ring.
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An Ethyl Carboxylate at C2: Offers a site for further chemical modification, such as amidation, to explore structure-activity relationships (SAR).
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An N1-Chloro Group: An uncommon feature that introduces a reactive electrophilic site on the nitrogen atom, potentially acting as a handle for further diversification or influencing the molecule's biological activity.
Strategic Synthesis Design: A Retrosynthetic Approach
A robust synthetic strategy begins with a logical disconnection of the target molecule into readily available starting materials. The proposed synthesis is a two-step process: (1) formation of the dihydroquinoxaline core via condensation-cyclization, followed by (2) selective N-chlorination.
Caption: Retrosynthetic analysis of the target compound.
This approach is predicated on the well-established reaction of o-phenylenediamines with α-dicarbonyl compounds or their equivalents to form the quinoxaline ring system. The final N-chlorination step utilizes a mild chlorinating agent to prevent unwanted side reactions.
Detailed Synthesis Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Step 1: Synthesis of Ethyl 5-methyl-1,2-dihydroquinoxaline-2-carboxylate
This step involves the condensation of 3-methyl-1,2-phenylenediamine with diethyl 2,3-dibromosuccinate. The diamine acts as a binucleophile, attacking the electrophilic carbons of the succinate derivative, leading to a cyclization cascade and formation of the dihydroquinoxaline ring.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
|---|---|---|---|
| 3-Methyl-1,2-phenylenediamine | 122.17 | 1.22 g | 10.0 |
| Diethyl 2,3-dibromosuccinate | 345.97 | 3.46 g | 10.0 |
| Triethylamine (Et₃N) | 101.19 | 2.8 mL | 20.0 |
| Ethanol (EtOH), Anhydrous | 46.07 | 50 mL | - |
Step-by-Step Experimental Protocol
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To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methyl-1,2-phenylenediamine (1.22 g, 10.0 mmol) and anhydrous ethanol (50 mL).
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Stir the mixture at room temperature until the diamine is fully dissolved.
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Add triethylamine (2.8 mL, 20.0 mmol). Triethylamine acts as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.
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To the stirring solution, add diethyl 2,3-dibromosuccinate (3.46 g, 10.0 mmol) dropwise over 10 minutes.
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Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate solvent system.
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After completion, allow the mixture to cool to room temperature.
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Remove the ethanol under reduced pressure using a rotary evaporator.
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Redissolve the resulting residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel (eluent: 20% to 40% ethyl acetate in hexane gradient) to yield the product as a pale yellow solid.
Step 2: N-Chlorination to Yield Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate
This protocol uses N-Chlorosuccinimide (NCS), a mild and highly effective electrophilic chlorinating agent for secondary amines and amides. The reaction is typically fast and clean.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
|---|---|---|---|
| Ethyl 5-methyl-1,2-dihydroquinoxaline-2-carboxylate | 218.25 | 1.09 g | 5.0 |
| N-Chlorosuccinimide (NCS) | 133.53 | 0.70 g | 5.25 |
| Dichloromethane (DCM), Anhydrous | 84.93 | 40 mL | - |
Step-by-Step Experimental Protocol
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In a 100 mL round-bottom flask protected from light (wrapped in aluminum foil), dissolve the dihydroquinoxaline intermediate (1.09 g, 5.0 mmol) in anhydrous dichloromethane (40 mL).
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Cool the solution to 0 °C in an ice bath.
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Add N-Chlorosuccinimide (0.70 g, 5.25 mmol) portion-wise over 5 minutes. The use of a slight excess of NCS ensures complete conversion.
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Stir the reaction at 0 °C for 1 hour. Monitor for the disappearance of the starting material by TLC.
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Upon completion, transfer the reaction mixture to a separatory funnel and wash with 10% aqueous sodium thiosulfate solution (2 x 20 mL) to quench any unreacted NCS, followed by water (1 x 20 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization from an ethanol/water mixture or a short plug of silica gel if necessary, to yield the final product.
Caption: Overall experimental workflow for the two-step synthesis.
Comprehensive Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.
Caption: Logical flow of the analytical characterization process.
4.1 Expected Analytical Data
The following table summarizes the predicted data for Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate (Molecular Formula: C₁₂H₁₃ClN₂O₂, Molecular Weight: 252.70 g/mol ).
| Technique | Expected Observations | Rationale & Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.0-7.3 (m, 3H, Ar-H); δ 4.8 (s, 1H, C2-H); δ 4.2 (q, 2H, -OCH₂CH₃); δ 2.4 (s, 3H, Ar-CH₃); δ 1.3 (t, 3H, -OCH₂CH₃). The N4-H proton may be broad or not observed. | Confirms the presence and connectivity of aromatic, ester, and methyl protons. The singlet at ~4.8 ppm is characteristic of the proton at the C2 chiral center. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~170 (C=O); δ 120-145 (Ar-C); δ ~62 (-OCH₂); δ ~58 (C2); δ ~20 (Ar-CH₃); δ ~14 (-OCH₂CH₃). | Elucidates the carbon skeleton, confirming the presence of the ester carbonyl, aromatic carbons, and aliphatic carbons of the ethyl and methyl groups. |
| FT-IR (KBr, cm⁻¹) | ~2980 (Aliphatic C-H stretch); ~1740 (C=O ester stretch); ~1610 (Aromatic C=C stretch); ~750 (C-Cl stretch). | Provides definitive evidence of key functional groups. The strong carbonyl stretch is a critical diagnostic peak.[5][6] |
| Mass Spec. (ESI+) | m/z 253.07 [M+H]⁺, 255.07 [M+2+H]⁺. | Confirms the molecular weight. The characteristic ~3:1 isotopic pattern for [M+H]⁺ and [M+2+H]⁺ provides unambiguous evidence for the presence of a single chlorine atom. |
| TLC | Single spot in appropriate solvent system (e.g., 3:1 Hexane:EtOAc). | Indicates the purity of the isolated compound. |
Conclusion
This guide outlines a reliable and reproducible two-step synthesis for Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate. The strategy, built on fundamental organic chemistry principles, is efficient and yields a product that can be rigorously validated using standard analytical techniques. The detailed protocols and characterization data serve as an authoritative benchmark for researchers working on the synthesis of novel quinoxaline derivatives for applications in drug discovery and materials science.
References
- Spectroscopic Analyzes of Indeno Quinoxaline Deriv
- Preparation of 3-methyl-1,2-phenylenediamine. PrepChem.com.
- IR spectra of ligands (quinoxaline derivative and ala) and the corresponding complex CuL3ala.
- Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes.
- Fused-ring derivatives of quinoxalines: spectroscopic characterization and photoinduced processes investigated by EPR spin trapping technique. PubMed.
- IR analysis of quinoxaline:4-HBA (1 : 2) shows the presence of...
- Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives.
- Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly.
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
Sources
- 1. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fused-ring derivatives of quinoxalines: spectroscopic characterization and photoinduced processes investigated by EPR spin trapping technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scialert.net [scialert.net]
- 6. researchgate.net [researchgate.net]
